Mgbcp

Description

Structure

2D Structure

3D Structure

Properties

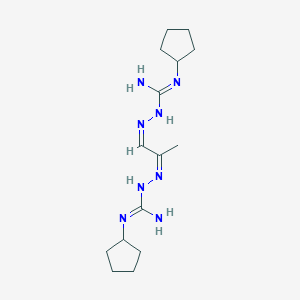

Molecular Formula |

C15H28N8 |

|---|---|

Molecular Weight |

320.44 g/mol |

IUPAC Name |

2-cyclopentyl-1-[(Z)-[(1Z)-1-[(N'-cyclopentylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |

InChI |

InChI=1S/C15H28N8/c1-11(21-23-15(17)20-13-8-4-5-9-13)10-18-22-14(16)19-12-6-2-3-7-12/h10,12-13H,2-9H2,1H3,(H3,16,19,22)(H3,17,20,23)/b18-10-,21-11- |

InChI Key |

ZIIJYZBYBOCIJN-OFEFNGSWSA-N |

Isomeric SMILES |

C/C(=N/NC(=NC1CCCC1)N)/C=N\NC(=NC2CCCC2)N |

Canonical SMILES |

CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |

Synonyms |

methylglyoxal bis(cyclopentylamidinohydrazone) MGBCP |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Rapamycin Signaling Pathway in Mammalian Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy status, and cellular stress, to coordinate anabolic and catabolic processes.[2][3] The discovery of mTOR was intrinsically linked to the natural macrolide compound, rapamycin, which was first identified as a potent antifungal agent.[4][5] Subsequent research revealed that rapamycin exerts its powerful immunosuppressive and antiproliferative effects by inhibiting mTOR.[4]

This technical guide provides a comprehensive overview of the core Rapamycin-mTOR signaling pathway in mammalian cells. It details the molecular architecture of the mTOR complexes, the mechanism of rapamycin-mediated inhibition, the intricate upstream regulatory networks, and the critical downstream effector pathways. Furthermore, this document includes quantitative data on pathway modulation, detailed protocols for key experimental analyses, and visual diagrams to elucidate complex interactions, serving as a vital resource for professionals in biomedical research and drug development.

The Core Components: mTOR Complexes

mTOR kinase is the catalytic subunit of two distinct multi-protein complexes, known as mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7][8] These complexes are differentiated by their unique protein components, which dictate their substrate specificity, upstream regulation, and sensitivity to rapamycin.

-

mTOR Complex 1 (mTORC1): This complex is a master controller of cell growth and protein synthesis.[7] Its core components include mTOR, Regulatory-Associated Protein of mTOR (Raptor), and mammalian Lethal with SEC13 protein 8 (mLST8).[9] Raptor is crucial for substrate recognition, bringing downstream targets like S6K1 and 4E-BP1 to the mTOR kinase domain. mTORC1 is acutely sensitive to inhibition by rapamycin.[7]

-

mTOR Complex 2 (mTORC2): This complex is primarily involved in regulating cell survival and cytoskeletal organization.[6] Its core components include mTOR, Rapamycin-Insensitive Companion of mTOR (Rictor), mammalian Stress-activated Map kinase-Interacting protein 1 (mSin1), and mLST8.[10] A key function of mTORC2 is the phosphorylation and full activation of Akt. While generally considered rapamycin-insensitive, prolonged exposure to rapamycin can disrupt the assembly and function of mTORC2 in certain cell types.[11][12]

Mechanism of Action: How Rapamycin Inhibits mTORC1

Rapamycin inhibits mTORC1 through a sophisticated gain-of-function mechanism rather than by directly binding to the mTOR kinase active site.[12] The process involves an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[4][13]

-

Complex Formation: Rapamycin, being cell-permeable, enters the cytoplasm and binds with high affinity to FKBP12.[13]

-

Target Binding: The resulting Rapamycin-FKBP12 complex then acts as the inhibitory molecule.[11] This complex specifically recognizes and binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is located adjacent to the kinase domain.[14]

-

Allosteric Inhibition: The binding of the Rapamycin-FKBP12 complex to the FRB domain induces a conformational change in mTORC1. This allosterically inhibits the kinase's ability to access and phosphorylate its key downstream substrates, particularly S6K1 and 4E-BP1.[11] It can also destabilize the interaction between mTOR and Raptor, further impairing substrate presentation.[12]

Upstream Regulation of mTORC1

mTORC1 activation is tightly controlled by a multitude of upstream signals, ensuring that cell growth is permitted only under favorable conditions.

Growth Factor Signaling (PI3K/AKT Pathway)

Growth factors such as insulin and IGF-1 are potent activators of mTORC1.[10] This signaling cascade proceeds through the canonical PI3K/AKT pathway.

-

PI3K Activation: Growth factor binding to its receptor tyrosine kinase activates Phosphoinositide 3-kinase (PI3K).

-

AKT Activation: PI3K phosphorylates PIP2 to generate the second messenger PIP3, which recruits and activates the kinase AKT.[15]

-

TSC Complex Inhibition: Activated AKT directly phosphorylates and inhibits Tuberous Sclerosis Complex 2 (TSC2), a core component of the TSC1-TSC2 tumor suppressor complex.[6][16]

-

Rheb Activation: The TSC complex functions as a GTPase-Activating Protein (GAP) for the small GTPase Ras homolog enriched in brain (Rheb).[16] By inhibiting the TSC complex, AKT allows Rheb to accumulate in its active, GTP-bound state.

-

mTORC1 Activation: Rheb-GTP directly binds to and activates mTORC1, a critical final step for growth factor-induced mTORC1 signaling.[15]

Amino Acid Sensing

The presence of amino acids, particularly leucine and arginine, is an absolute requirement for mTORC1 activation.[16] This sensing mechanism occurs at the surface of the lysosome.

-

Rag GTPase Activation: Amino acids regulate the nucleotide-loading state of the Rag family of small GTPases (RagA/B, RagC/D), which exist as heterodimers.[3][10] In the presence of amino acids, RagA/B is loaded with GTP.

-

mTORC1 Translocation: The active Rag heterodimer directly binds to Raptor, recruiting the entire mTORC1 complex from the cytoplasm to the lysosomal surface.[3]

-

Co-localization with Rheb: This translocation is critical because it brings mTORC1 into close proximity with its activator, Rheb, which is anchored to the lysosomal membrane. This co-localization allows for the full activation of mTORC1.[3]

Energy and Stress Sensing

AMP-activated protein kinase (AMPK) is the primary sensor of cellular energy status.[6] Under conditions of low energy (a high AMP:ATP ratio), AMPK is activated and acts to inhibit mTORC1, thus conserving energy by shutting down anabolic processes. AMPK-mediated inhibition occurs through two primary mechanisms:

-

TSC2 Activation: AMPK can directly phosphorylate TSC2, enhancing its GAP activity towards Rheb and thereby inhibiting mTORC1.[16]

-

Raptor Phosphorylation: AMPK can also directly phosphorylate Raptor, a core component of mTORC1, which leads to the inhibitory binding of 14-3-3 proteins and suppression of mTORC1 activity.[16]

Downstream Effectors of mTORC1

Once active, mTORC1 phosphorylates a suite of downstream targets to orchestrate cell growth and proliferation.

Regulation of Protein Synthesis

The most well-characterized function of mTORC1 is the promotion of protein synthesis.[4] This is achieved through the phosphorylation of two key effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation by mTORC1 activates S6K1.[7] Active S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of a specific class of mRNAs known as 5' TOP (terminal oligopyrimidine) mRNAs. These mRNAs typically encode components of the translational machinery itself, such as ribosomal proteins and elongation factors.

-

4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex at the 5' cap of mRNAs.[7] mTORC1 phosphorylates 4E-BP1 at multiple sites, causing it to dissociate from eIF4E.[4] This liberates eIF4E to participate in the eIF4F complex, promoting cap-dependent translation, which is essential for the synthesis of most cellular proteins.[7]

Regulation of Autophagy

Autophagy is a catabolic process of cellular self-digestion that is critical for survival during starvation. mTORC1 is a potent inhibitor of autophagy.[9] It directly phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, which is the most upstream component required for the initiation of autophagosome formation.[17] Thus, when mTORC1 is active (indicating nutrient sufficiency), autophagy is suppressed.

Quantitative Analysis of Rapamycin's Effects

The inhibitory effect of rapamycin on the mTORC1 pathway can be quantitatively assessed by measuring the phosphorylation status of its downstream substrates. Western blotting is commonly employed for this purpose, with changes in band intensity for phosphorylated proteins relative to total protein levels providing a quantitative measure of pathway inhibition.

Table 1: Representative Quantitative Effects of Rapamycin on mTORC1 Signaling (Data are representative examples derived from typical cell culture experiments and may vary based on cell type, rapamycin concentration, and treatment duration.)

| Target Protein | Treatment Condition | Fold Change in Phosphorylation (vs. Control) |

| p-S6K1 (Thr389) | Control (DMSO) | 1.00 |

| 10 nM Rapamycin (1 hr) | 0.15 | |

| 100 nM Rapamycin (1 hr) | 0.05 | |

| p-4E-BP1 (Thr37/46) | Control (DMSO) | 1.00 |

| 10 nM Rapamycin (1 hr) | 0.40 | |

| 100 nM Rapamycin (1 hr) | 0.20 | |

| p-AKT (Ser473) | Control (DMSO) | 1.00 |

| (mTORC2 substrate) | 100 nM Rapamycin (1 hr) | ~0.95 (Acutely insensitive) |

| 100 nM Rapamycin (24 hr) | ~0.60 (Chronic inhibition) |

Key Experimental Protocols

Studying the mTOR pathway requires a combination of biochemical and molecular biology techniques. Below are foundational protocols for key experiments.

Immunoprecipitation (IP) of mTORC1

This protocol allows for the isolation of the mTORC1 complex from total cell lysates to study its components or kinase activity.

Methodology:

-

Cell Lysis: Wash cell monolayers twice with ice-cold PBS. Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% w/v CHAPS, supplemented with protease and phosphatase inhibitors).[18] The zwitterionic detergent CHAPS is critical for preserving the integrity of the mTORC1 complex.[19]

-

Clarification: Scrape the cells and centrifuge the lysate at ~16,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: (Optional) Incubate the lysate with Protein A/G-agarose beads for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody targeting an mTORC1 component (e.g., anti-mTOR or anti-Raptor) to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated complex by boiling the beads in SDS-PAGE sample buffer for 5 minutes. The sample is now ready for Western blot analysis.

References

- 1. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The mammalian target of rapamycin-signaling pathway in regulating metabolism and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mTOR pathway | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

biosynthesis and chemical structure of Rapamycin

An In-depth Technical Guide on the Biosynthesis and Chemical Structure of Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a 31-membered macrolide natural product first discovered as an antifungal agent produced by the soil bacterium Streptomyces hygroscopicus from a sample obtained on Easter Island (Rapa Nui).[1][2] Its potent immunosuppressive and anti-proliferative properties were later uncovered, leading to its clinical use in preventing organ transplant rejection and in cancer therapy.[3] Rapamycin and its analogs (rapalogs) function by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][4] The complex molecular architecture and fascinating biosynthetic machinery of rapamycin have made it a subject of extensive research, offering opportunities for the generation of novel analogs through metabolic engineering and synthetic biology.[2][3] This guide provides a detailed technical overview of the chemical structure of rapamycin and the intricate enzymatic pathway responsible for its assembly.

Chapter 1: Chemical Structure of Rapamycin

Rapamycin possesses a complex macrocyclic structure characterized by a 31-membered ring containing a triene moiety, multiple stereocenters, and a distinctive L-pipecolic acid (a cyclic imino acid) incorporated into its backbone via an amide bond.[5][6] The structure is heavily functionalized with hydroxyl, ketone, and methoxy groups, which are critical for its biological activity, particularly its interaction with FKBP12 and the mTOR kinase domain.[7]

The chemical properties of rapamycin are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [8][9] |

| Molecular Weight | 914.18 g/mol | [8] |

| CAS Number | 53123-88-9 | [1][8] |

| Appearance | White solid crystal | [1] |

| Melting Point | 183-185 °C | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; very slightly soluble in water. | [1] |

| Key Structural Features | 31-membered macrolide lactone, conjugated triene system, L-pipecolate moiety. | [1][5] |

The pipecolate region of the molecule is particularly important as it is involved in the binding of rapamycin to FKBP12, a prerequisite for the inhibition of mTOR.[10]

Chapter 2: Biosynthesis of Rapamycin

The biosynthesis of rapamycin is a complex process orchestrated by a large gene cluster in Streptomyces hygroscopicus.[11][12] The pathway is a hybrid system, employing a Type I modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) to assemble the core structure.[3][13] The entire process can be divided into four major stages: starter unit biosynthesis, polyketide chain elongation, pipecolate incorporation and cyclization, and post-PKS tailoring modifications.

The Rapamycin Biosynthetic Gene Cluster

The rapamycin biosynthetic gene cluster spans over 107.3 kbp and contains the genes for the core PKS and NRPS machinery, as well as enzymes for precursor supply, post-synthesis modifications, regulation, and export.[11][12] The core assembly line is encoded by three exceptionally large PKS genes (rapA, rapB, rapC) and one NRPS gene (rapP).[14]

-

PKS Genes (rapA, rapB, rapC): These three genes encode a total of 14 modules, which are responsible for the iterative addition and modification of two-carbon units to build the polyketide backbone.[11][12] This represents one of the most complex multienzyme systems identified.[11]

-

NRPS Gene (rapP): This gene encodes the pipecolate-incorporating enzyme, which adds the L-pipecolate moiety to the completed polyketide chain and catalyzes the final ring closure to form the macrolactone.[13][14]

-

Precursor Supply Genes (rapL, rapK): The cluster contains rapL, which encodes a lysine cyclodeaminase to produce L-pipecolate from L-lysine, and rapK, involved in generating the DHCHC starter unit.[10][14][15]

-

Tailoring Enzyme Genes (rapI, rapJ, rapM, rapN, rapO, rapQ): These genes encode enzymes such as cytochrome P450 monooxygenases and methyltransferases that perform final chemical modifications on the macrocycle.[14][16]

The Biosynthetic Pathway

1. Starter Unit Formation: The assembly of rapamycin is initiated by the starter unit 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC), which is derived from the shikimate pathway.[3][16]

2. Polyketide Chain Elongation: The DHCHC starter unit is loaded onto the PKS machinery. The three multienzyme PKSs—RapA, RapB, and RapC—catalyze 14 successive rounds of chain elongation.[11][17] In each module, an acyltransferase (AT) domain selects either a malonyl-CoA or methylmalonyl-CoA extender unit, which is then condensed onto the growing polyketide chain. Further modifications within each module, such as ketoreduction (KR), dehydration (DH), and enoylreduction (ER), determine the final chemical structure of the backbone.

3. Pipecolate Incorporation and Cyclization: The fully elongated and processed polyketide chain is transferred to the NRPS enzyme, RapP.[13] Concurrently, the L-pipecolate precursor is synthesized from L-lysine by the enzyme L-lysine cyclodeaminase (RapL).[6][10][14] The RapP enzyme, a four-domain NRPS, activates L-pipecolate and catalyzes the formation of an amide bond with the polyketide chain, followed by cyclization to release the initial macrolide product, pre-rapamycin.[2][13]

4. Post-PKS Tailoring: The pre-rapamycin intermediate is not the final active compound. It undergoes a series of crucial enzymatic modifications, including hydroxylations and O-methylations, to yield rapamycin.[2][3] These reactions are catalyzed by tailoring enzymes encoded within the gene cluster, including two cytochrome P450 monooxygenases (RapJ and RapN) and three S-adenosyl methionine (SAM)-dependent O-methyltransferases (RapI, RapM, and RapQ).[7][14][18]

Caption: The biosynthetic pathway of rapamycin, from primary metabolites to the final product.

Chapter 3: Quantitative Analysis of Rapamycin Biosynthesis

Efforts to improve rapamycin production and to generate novel analogs have yielded significant quantitative data. This includes fermentation titers, enzyme kinetics, and the biological activity of new derivatives.

Table 1: Production Titers of Rapamycin and Analogs

| Strain / Condition | Product(s) | Titer / Yield | Reference |

| S. hygroscopicus (Precursor-Directed Biosynthesis) | 20-thiarapamycin | ~100 mg/L | [7] |

| S. hygroscopicus (Precursor-Directed Biosynthesis) | 15-deoxo-19-sulfoxylrapamycin | ~10 mg/L | [7] |

| S. hygroscopicus (Optimized Fermentation Medium) | Rapamycin | 320.89 mg/L | [19] |

| S. hygroscopicus (Bioreactor Fermentation) | Rapamycin | 1,316 mg/L | [20] |

| S. hygroscopicus (Shake Flask) | Rapamycin | 539 mg/L | [20] |

Table 2: Binding Affinity of Rapamycin Analogs to FKBP12

| Compound | IC₅₀ (nM) | Reference |

| Rapamycin (Control) | 1.6 | [7] |

| 20-thiarapamycin | 53.6 | [7] |

| 15-deoxo-19-sulfoxylrapamycin | 800 | [7] |

Table 3: Kinetic Parameters for Rapamycin Production by S. hygroscopicus

| Kinetic Model | Parameter | Value | Reference |

| Andrew's Model | Maximum specific growth rate (μₘₐₓ) | 0.008 h⁻¹ | [20] |

| Andrew's Model | Saturation constant (Kₛ) | 2.835 g/L | [20] |

| Andrew's Model | Inhibition constant (Kᵢ) | 0.0738 g/L | [20] |

| Andrew's Model | Growth yield coefficient (Yₓ/ₛ) | 0.1708 g/g | [20] |

Chapter 4: Key Experimental Protocols

The study of rapamycin biosynthesis and the generation of new analogs rely on several key molecular biology and biotechnology techniques.

Protocol 1: Targeted Gene Deletion in Streptomyces via Intergeneric Conjugation

This protocol is fundamental for functional genomics, allowing researchers to determine the role of specific genes in the biosynthetic pathway.[15]

Methodology:

-

Construct Design: A "knockout" plasmid is constructed in E. coli. This plasmid contains two regions of homology (typically ~1.5-2 kb each) flanking the target gene in the Streptomyces chromosome. Between these homology arms, a selectable marker (e.g., an antibiotic resistance cassette) is placed. The plasmid is typically a temperature-sensitive replicon for Streptomyces and carries an origin of transfer (oriT) for conjugation.

-

Donor Strain Preparation: The final knockout plasmid is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). This strain is grown to mid-log phase in LB medium with appropriate antibiotics.

-

Recipient Strain Preparation: Streptomyces hygroscopicus spores are harvested and germinated in a suitable liquid medium (e.g., TSB) for several hours at 30°C.

-

Conjugation: The donor E. coli cells are washed to remove antibiotics and mixed with the germinated Streptomyces spores. The mixture is plated onto a conjugation medium (e.g., SFM agar) and incubated for 16-20 hours.[21]

-

Selection of Exconjugants (Single Crossover): The plates are overlaid with an antibiotic (e.g., nalidixic acid) to select against the E. coli donor and an antibiotic corresponding to the plasmid marker to select for Streptomyces cells that have received the plasmid. Incubation continues until colonies appear. These colonies represent single-crossover homologous recombination events where the entire plasmid has integrated into the chromosome.

-

Selection for Double Crossover: Single-crossover colonies are grown non-selectively (without the plasmid's antibiotic) to encourage a second recombination event. The culture is then plated, and colonies are screened for the desired phenotype: resistance to the cassette's antibiotic but sensitivity to the plasmid's antibiotic. This indicates the plasmid has been excised, leaving the deleted, resistance-marked allele on the chromosome.

-

Verification: The gene deletion in putative double-crossover mutants is confirmed by PCR using primers that flank the deleted region and by Southern blot analysis.

Protocol 2: Precursor-Directed Biosynthesis of Rapamycin Analogs

This technique enables the production of novel rapalogs by feeding synthetic analogs of natural precursors to the fermentation culture.[7][10]

Methodology:

-

Strain and Culture Conditions: A rapamycin-producing strain of S. hygroscopicus is grown in a fermentation medium optimized for rapamycin production.

-

Inhibitor Addition (Optional but Recommended): To enhance the incorporation of the synthetic precursor analog, an inhibitor of the natural precursor's biosynthesis can be added. For example, when feeding pipecolic acid analogs, (±)-nipecotic acid can be added to the culture to inhibit RapL, the lysine cyclodeaminase, thereby reducing the endogenous pool of L-pipecolate.[7][10]

-

Precursor Feeding: The synthetic precursor analog (e.g., a derivative of pipecolic acid like 1,4-thiazane-(3S)-carboxylic acid) is added to the fermentation broth. The timing of addition and concentration are critical parameters that must be optimized. Typically, feeding is done in pulses starting after the initial growth phase.

-

Fermentation: The fermentation is continued for several days under controlled conditions (temperature, pH, aeration).

-

Extraction and Purification: At the end of the fermentation, the mycelium and broth are separated. The products are extracted from the mycelium using an organic solvent (e.g., acetone or ethyl acetate). The crude extract is then subjected to chromatographic purification (e.g., silica gel chromatography followed by preparative HPLC) to isolate the novel rapamycin analog.

-

Structure Elucidation: The chemical structure of the purified analog is determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Experimental workflow for targeted gene deletion in Streptomyces.

Protocol 3: In Vitro Assay of RapM, a 16-O-Methyltransferase

This protocol allows for the biochemical characterization of a tailoring enzyme from the rapamycin pathway, confirming its function and substrate specificity.[18]

Methodology:

-

Enzyme Expression and Purification: The gene for the enzyme of interest (e.g., rapM) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His₆-tag). The protein is overexpressed in E. coli BL21(DE3) and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Substrate Preparation: The desmethylated rapamycin precursor substrate (e.g., a rapalog lacking the C16 methyl group) is synthesized or isolated from a mutant strain. The co-factor, S-adenosyl methionine (AdoMet), is obtained commercially.

-

Enzyme Reaction: The assay is performed in a buffered solution (e.g., 20 mM phosphate buffer, pH 7.4). A typical reaction mixture contains:

-

Purified RapM enzyme (e.g., 10 µM)

-

Rapalog substrate (e.g., 0.22 mM)

-

AdoMet co-factor (e.g., 1 mM)

-

DTT (e.g., 1 mM) and MgCl₂ (e.g., 3 mM)

-

-

Incubation and Quenching: The reaction mixture is incubated at 30°C with agitation. Aliquots are taken at various time points (e.g., 0, 30, 60 minutes) and the reaction is quenched by adding an equal volume of a cold organic solvent like methanol or acetonitrile.

-

Analysis: The quenched samples are clarified by centrifugation. The supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the consumption of the substrate and the formation of the methylated product. The identity of the product is confirmed by liquid chromatography-mass spectrometry (LC-MS).

-

Kinetic Analysis: To determine kinetic parameters (Kₘ, k꜀ₐₜ), the assay is repeated with varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentration and fitted to the Michaelis-Menten equation.

References

- 1. Rapamycin | 53123-88-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin | CAS 53123-88-9 | mTOR inhibitor [stressmarq.com]

- 9. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. grantome.com [grantome.com]

- 14. experts.azregents.edu [experts.azregents.edu]

- 15. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin. | Semantic Scholar [semanticscholar.org]

- 18. Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core pharmacodynamics of Rapamycin, a macrolide compound renowned for its potent immunosuppressive and antiproliferative properties. Central to its mechanism is the highly specific, allosteric inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a master regulator of cellular growth, metabolism, and proliferation.[1][2][3][4] This document details the molecular interactions, signaling cascades, and quantitative effects of Rapamycin, providing a technical foundation for professionals in research and drug development.

Mechanism of Action: The FKBP12-Rapamycin-mTOR Axis

Rapamycin's primary mechanism of action is not direct enzymatic inhibition but rather the formation of a high-affinity ternary complex.[3][5] Upon entering the cell, Rapamycin binds to the immunophilin FK506-binding protein 12 (FKBP12).[3][5] This newly formed FKBP12-Rapamycin complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein.[3][6] This interaction allosterically inhibits the activity of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[2][4][7]

The mTOR protein is the catalytic subunit of two structurally and functionally distinct multiprotein complexes:

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8, PRAS40, and DEPTOR. mTORC1 is sensitive to Rapamycin and integrates signals from growth factors, nutrients (especially amino acids), energy status, and stress to control anabolic processes.[1][3][7]

-

mTOR Complex 2 (mTORC2): Composed of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, mLST8, Protor1/2, and DEPTOR. mTORC2 is generally considered insensitive to acute Rapamycin treatment and primarily regulates cell survival and cytoskeletal organization.[1][2][3]

The binding of the FKBP12-Rapamycin complex to the FRB domain, located just upstream of the kinase domain, is thought to sterically hinder the access of mTORC1 substrates, rather than blocking the ATP-binding site directly.[2][6] This makes Rapamycin a highly specific allosteric inhibitor of mTORC1.

Caption: Formation of the inhibitory FKBP12-Rapamycin-mTORC1 complex.

The mTORC1 Signaling Pathway and Its Inhibition

mTORC1 is a central node in cellular signaling, responding to upstream signals to regulate key downstream processes essential for cell growth and proliferation.

Upstream Regulation:

-

Growth Factors (e.g., Insulin, IGF-1): Activate the PI3K-Akt pathway. Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), a GTPase-activating protein for the small GTPase Rheb.[7]

-

Rheb-GTP: The active, GTP-bound form of Rheb directly binds to and activates mTORC1.[7]

-

Amino Acids: Signal through the Rag GTPases to recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[7]

Downstream Effects of mTORC1 Activation:

-

Protein Synthesis: mTORC1 phosphorylates and activates S6 Kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). These actions collectively promote mRNA translation and ribosome biogenesis.[2]

-

Lipid Synthesis: mTORC1 promotes the synthesis of lipids and organelles.[5]

-

Autophagy Inhibition: mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[5]

By inhibiting mTORC1, Rapamycin effectively blocks these downstream anabolic processes, leading to a reduction in protein synthesis, a decrease in cell proliferation, and the induction of autophagy.[2][5]

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Quantitative Pharmacodynamic Effects

The inhibitory effects of Rapamycin on mTORC1 signaling and cellular processes are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Rapamycin

| Target/Process | Cell Line | IC₅₀ Value | Reference |

| mTORC1 Kinase Activity | HEK293 | ~1-5 nM | [8] |

| S6K1 Phosphorylation (Thr389) | Various | 5-20 nM | [9] |

| 4E-BP1 Phosphorylation | Various | 5-50 nM | [2] |

| Cell Proliferation | Lymphoma Cells | 48-1502 nM | [8] |

| Cell Proliferation | TNBC Cells | ~50 µM (BKS-112) | [10] |

Note: IC₅₀ values can vary significantly based on the cell type, exposure time, and specific assay conditions.

Table 2: Dose-Dependent Effects of Rapamycin on Downstream Targets

| Cell Line | Rapamycin Conc. | Target | Observed Effect |

| Mouse Osteocytes | 100 nM | p-mTOR | Significant decrease in phosphorylation |

| Mouse Osteocytes | 100 nM | LC3-II/LC3-I Ratio | Significant increase (autophagy induction) |

| MDA-MB-231 (TNBC) | 2, 10, 50 µM | p-mTOR | Dose-dependent decrease in phosphorylation |

| MDA-MB-231 (TNBC) | 2, 10, 50 µM | Cell Viability | Dose-dependent decrease |

(Data synthesized from representative studies like[11] and[10])

Key Experimental Protocols

The study of Rapamycin's pharmacodynamics relies on a set of core biochemical and cell-based assays.

Western Blotting for mTOR Pathway Activation

This technique is used to measure the phosphorylation state of key mTORC1 pathway proteins, which is indicative of their activation status.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, MDA-MB-231) and grow to 70-80% confluency. Treat with varying concentrations of Rapamycin (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-mTOR (Ser2448)) and total protein controls (e.g., anti-S6K1, anti-mTOR, anti-β-Actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize protein bands using an imaging system. Quantify band intensity using densitometry software.

Caption: Standard experimental workflow for Western Blot analysis.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 on a specific substrate.

Methodology:

-

Immunoprecipitation of mTORC1: Lyse treated or untreated cells and incubate the lysate with an anti-Raptor or anti-mTOR antibody conjugated to protein A/G beads to isolate the mTORC1 complex.

-

Kinase Reaction:

-

Wash the immunoprecipitated beads extensively to remove contaminants.

-

Resuspend the beads in a kinase buffer containing a purified, recombinant substrate (e.g., inactive S6K1 or 4E-BP1).

-

Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

If using radiolabeled ATP, detect the phosphorylated substrate by autoradiography.

-

Alternatively, if using non-radiolabeled ATP, detect phosphorylation using a phospho-specific antibody via Western blotting.

-

Cell Proliferation/Viability Assay

These assays quantify the cytostatic or cytotoxic effects of Rapamycin.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a low density.

-

Treatment: After allowing cells to adhere overnight, add a serial dilution of Rapamycin to the wells.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent, which is converted by metabolically active cells into a purple formazan product. Solubilize the formazan with DMSO and measure the absorbance at 540-570 nm.[10]

-

CCK-8 Assay: Add CCK-8 solution, which produces a water-soluble formazan dye upon bioreduction by living cells. Measure absorbance at 450 nm.[8]

-

ATP-based Assay (e.g., CellTiter-Glo): Add a reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: Plot the absorbance or luminescence values against the log of the Rapamycin concentration and fit to a dose-response curve to determine the IC₅₀ value.

References

- 1. cusabio.com [cusabio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Chinese scientists describe new PI3Kδ/mTOR inhibitors | BioWorld [bioworld.com]

- 9. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactive Oxygen Species (ROS) Drive Osteocyte Dysfunction in Diabetic Osteoporosis by Impairing Autophagy and Triggering Apoptosis [mdpi.com]

Whitepaper: The Immunomodulatory Landscape of Rapamycin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin, a macrolide compound initially developed as an antifungal agent, has revealed a profound and complex impact on the immune system.[1][2] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation.[1][3] By targeting the mTOR signaling pathway, rapamycin exerts significant immunomodulatory effects, leading to its established use in preventing organ transplant rejection and its investigation in treating autoimmune diseases and age-related immune decline (immunosenescence).[1][2]

This technical guide provides an in-depth analysis of rapamycin's effects on the principal components of the innate and adaptive immune systems. We will dissect its mechanism of action through the mTOR signaling network, present quantitative data on its effects on various immune cell populations, detail key experimental protocols for its study, and explore the critical dose-dependent nature of its activity, which can range from potent immunosuppression to targeted immune enhancement.

The Core Mechanism: Inhibition of the mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] These complexes act as critical signaling hubs, integrating environmental cues such as nutrients, growth factors, and cellular energy status to orchestrate cellular responses.[5]

-

mTORC1 , which includes the regulatory protein Raptor, is acutely sensitive to rapamycin.[4][5] It primarily controls anabolic processes, including mRNA translation (via phosphorylation of S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1)), lipid synthesis, and nucleotide synthesis, while inhibiting catabolic processes like autophagy.[4]

-

mTORC2 , containing the protein Rictor, is generally considered rapamycin-insensitive in the short term, although prolonged treatment can disrupt its assembly and function.[5][6] mTORC2 is a key activator of the kinase Akt, which is crucial for cell survival and metabolism.

Rapamycin's primary immunosuppressive action begins by forming a complex with the intracellular immunophilin FK506-Binding Protein 12 (FKBP12).[7] This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within the mTORC1 complex, allosterically inhibiting its kinase activity.[2] This blockade of mTORC1 signaling is the foundational event that triggers the cascade of downstream effects on the immune system.

Impact on the Adaptive Immune System

Rapamycin profoundly influences the activation, differentiation, and function of T and B lymphocytes.

T Lymphocytes

mTOR is a critical integrator of signals that dictate T cell fate.[6][8] Rapamycin's inhibition of mTORC1 significantly alters the balance between effector and regulatory T cell populations.

-

Effector T Cell Differentiation: The differentiation of naive CD4+ T cells into pro-inflammatory subsets like Th1 and Th17 is highly dependent on mTOR-driven metabolic reprogramming toward glycolysis. By inhibiting mTORC1, rapamycin curtails this metabolic switch, thereby suppressing the generation of Th1 and Th17 cells.[9][10]

-

Regulatory T Cells (Tregs): In contrast to its effect on effector T cells, rapamycin promotes the generation and expansion of CD4+FoxP3+ regulatory T cells (Tregs).[6][9] Tregs are crucial for maintaining immune tolerance and rely more on fatty acid oxidation for their metabolism, a state favored when mTORC1 activity is low.[6] Rapamycin has been shown to enhance Foxp3 expression and stabilize the suppressive function of Tregs.[5]

-

CD8+ Memory T Cells: Inhibition of mTOR signaling with rapamycin has been demonstrated to enhance the formation of CD8+ memory T cells.[6][8] By restraining terminal effector differentiation, rapamycin promotes the development of a larger pool of long-lived memory cells, which can lead to more robust secondary immune responses. This effect is partly attributed to metabolic shifts and changes in gene expression that favor cell survival and memory potential.[8]

B Lymphocytes

Rapamycin exerts a potent inhibitory effect on B cell activation, proliferation, and differentiation.

-

Proliferation and Cell Cycle: Upon stimulation through polyclonal activators or the B-cell receptor (BCR), rapamycin blocks B cell cycle progression in the mid-G1 phase, thereby inhibiting proliferation.[11] This effect has been observed in response to various stimuli, including Staphylococcus aureus, CD40 ligand, and IL-2.[11] In some studies, rapamycin reduced proliferation by 60-80%.[12]

-

Differentiation and Antibody Production: The differentiation of B cells into antibody-secreting plasma cells is an energy-intensive process dependent on mTORC1. Rapamycin effectively blocks this differentiation, thus preventing immunoglobulin production.[11][12][13] However, it does not appear to suppress antibody production from already differentiated, long-lived plasma cells.[13] Rapamycin has been shown to inhibit B-cell activating factor (BAFF)-stimulated proliferation and survival.[14]

Impact on the Innate Immune System

Rapamycin's influence extends to key cells of the innate immune system, including dendritic cells, macrophages, and natural killer cells.

-

Dendritic Cells (DCs): The effect of rapamycin on DCs can be complex and context-dependent. It has been shown to suppress the functional activation and maturation of DCs.[7] Specifically, it can inhibit IL-4-dependent maturation of murine bone marrow-derived DCs and impair their T-cell stimulatory capacity.[7] In human monocyte-derived DCs, rapamycin can interfere with GM-CSF survival signals, leading to apoptosis.[15] Conversely, some studies suggest that mTOR inhibition can prolong the lifespan of activated DCs and enhance their ability to stimulate T cells in certain contexts, such as cancer vaccines.[16]

-

Macrophages: Rapamycin can modulate macrophage activation and inflammatory responses. By inducing autophagy, rapamycin can suppress the activation of the NLRP3 inflammasome in macrophages, thereby reducing the secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[17] This effect is dependent on autophagy and the protein p62/SQSTM1, which targets pro-IL-1β and mitochondrial ROS for degradation.[17]

-

Natural Killer (NK) Cells: Unlike other immunosuppressants such as cyclosporine or FK506, rapamycin significantly inhibits the proliferation and cytotoxic function of NK cells.[18] It appears to block NK cell progression from the G1 to S phase of the cell cycle, similar to its effect on T and B cells.[18]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of rapamycin on immune cell functions.

Table 1: Effects of Rapamycin on Lymphocyte Function

| Cell Type | Species | Stimulus | Rapamycin Conc. | Observed Effect | Citation |

|---|---|---|---|---|---|

| Murine B Cells | Mouse | Anti-IgM (±IL-4) | Not specified | Complete block of proliferation | [12] |

| Murine B Cells | Mouse | LPS | Not specified | 50-60% reduction in proliferation | [12] |

| Human B Cells | Human | S. aureus + IL-2 | Not specified | 60-80% reduction in proliferation | [12] |

| Human B Cells | Human | S. aureus + IL-2 | Not specified | Complete block of differentiation into antibody-secreting cells | [11][12] |

| CD8+ T Cells | Mouse | Antigen | Suboptimal dose | Enhanced memory cell development | [8] |

| CD8+ T Cells | Mouse | Antigen | High dose | Suppression of cell expansion |[8] |

Table 2: Effects of Rapamycin on Innate Immune Cell Function

| Cell Type | Species | Stimulus | Rapamycin Conc. | Observed Effect | Citation |

|---|---|---|---|---|---|

| Murine DCs | Mouse | IL-4 | Not specified | Inhibition of maturation and T-cell stimulatory activity | [7] |

| Human Macrophages | Human | LPS + ATP | Not specified | Suppression of IL-1β and IL-18 production | [17] |

| Rat NK Cells | Rat | Not specified | 10 ng/ml | Significant inhibition of cytotoxicity | [18] |

| Rat NK Cells | Rat | Not specified | Not specified | Significant inhibition of proliferation (G1-S block) |[18] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for common assays used to study rapamycin's effects.

In Vitro T Cell Proliferation Assay (CFSE Dilution Method)

This protocol assesses the ability of T cells to proliferate in response to stimulation, with and without rapamycin.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) if required.

-

CFSE Labeling: Resuspend cells in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction with 5 volumes of cold complete RPMI medium containing 10% FBS.

-

Cell Culture: Plate CFSE-labeled cells in 96-well plates. Add stimulating agents (e.g., plate-bound anti-CD3 mAb at 1-5 µg/mL and soluble anti-CD28 mAb at 1-2 µg/mL).

-

Rapamycin Treatment: Add rapamycin (dissolved in DMSO, then diluted in media) to desired final concentrations (e.g., 1-100 nM). Include a vehicle control (DMSO).

-

Incubation: Culture cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest cells, stain with antibodies for cell surface markers (e.g., CD4, CD8), and analyze on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence in daughter cells.

Western Blot for mTOR Pathway Phosphorylation

This protocol measures the activation state of key mTORC1 downstream targets.

-

Cell Culture and Treatment: Culture immune cells (e.g., T cells, B cells) and stimulate them as required. Treat with rapamycin or vehicle control for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies against phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total protein controls (anti-S6K1, anti-4E-BP1). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.

The Dose-Dependent Dichotomy of Rapamycin

A critical concept in rapamycin immunology is its dose-dependent effect. The high doses used for immunosuppression in transplant recipients differ significantly from the low, often intermittent, doses being explored for geroprotection and enhancing immune responses.[19][20][21]

-

High-Dose/Continuous Treatment: Leads to potent, broad immunosuppression by strongly inhibiting mTORC1. This effectively blocks T and B cell proliferation and is the basis for its use in organ transplantation.[20] However, this can increase susceptibility to infections.

-

Low-Dose/Intermittent Treatment: This regimen may selectively inhibit mTORC1 without significantly impacting mTORC2.[19] This can lead to paradoxical immune-enhancing effects, such as improving vaccine responses in the elderly, potentially by reducing the number of exhausted T cells and promoting a more youthful T cell repertoire.[22][23][24] Low doses may preferentially promote the survival of memory CD8+ T cells and the expansion of Tregs over effector T cells.[8][21]

This dual functionality highlights the need to tailor dosing strategies to the specific clinical goal, whether it be systemic immunosuppression or targeted immune rejuvenation.

Conclusion

Rapamycin's impact on the immune system is multifaceted, governed by its central role in inhibiting the mTORC1 signaling complex. This action produces a range of effects, from potent suppression of T and B cell proliferation and effector functions to the preferential expansion of regulatory T cells and the enhancement of memory T cell formation. Its effects on innate immune cells like dendritic cells and macrophages further contribute to its immunomodulatory profile by dampening inflammatory responses. The emerging understanding of its dose-dependent dichotomy—where high doses suppress and low, intermittent doses can enhance specific aspects of immunity—opens new therapeutic avenues for transplantation, autoimmune disorders, and the burgeoning field of geroscience. For drug development professionals and researchers, a deep, mechanistic understanding of rapamycin's interaction with the immune system is essential for designing rational therapeutic strategies that harness its full potential while minimizing adverse effects.

References

- 1. drdavidfein.com [drdavidfein.com]

- 2. Rapamycin History: Immunosuppressant Turned Anti-Aging - North Dallas Wellness [drdavidfein.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | mTOR Links Environmental Signals to T Cell Fate Decisions [frontiersin.org]

- 6. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin inhibits IL-4--induced dendritic cell maturation in vitro and dendritic cell mobilization and function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mammalian Target of Rapamycin (mTOR) provides a critical link between T cell differentiation, function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of human B lymphocyte cell cycle progression and differentiation by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Akt and mTOR in B Cell Activation and Differentiation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Rapamycin regulates macrophage activation by inhibiting NLRP3 inflammasome-p38 MAPK-NFκB pathways in autophagy- and p62-dependent manners - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapamycin, But Not Cyclosporine or FK506, Alters Natural Killer Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gethealthspan.com [gethealthspan.com]

- 20. lifespan.io [lifespan.io]

- 21. Low dose rapamycin exacerbates autoimmune experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gethealthspan.com [gethealthspan.com]

- 23. polybio.org [polybio.org]

- 24. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Rapamycin and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning rapamycin and its neuroprotective effects. It details the core molecular mechanisms, summarizes key preclinical findings, outlines experimental protocols, and discusses the ongoing transition to clinical studies. The information is intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its primary effects by inhibiting the mechanistic Target of Rapamycin (mTOR) , a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and survival.[1] mTOR is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]

-

mTORC1: Composed of mTOR, RAPTOR (Regulatory-associated protein of mTOR), and mLST8, mTORC1 functions as a sensor for nutrients, energy levels, and growth factors.[1][2] Its activation promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1]

-

mTORC2: Composed of mTOR, RICTOR (Rapamycin-insensitive companion of mTOR), and mLST8, this complex is less sensitive to rapamycin and is involved in regulating cell survival and cytoskeletal organization.[2]

Rapamycin, in complex with the immunophilin FKBP12, directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1.[3] This inhibition is the primary mechanism behind rapamycin's neuroprotective effects, primarily through the induction of autophagy.[4]

Signaling Pathway Visualization

The following diagram illustrates the mTOR signaling pathway and the mechanism of rapamycin's intervention. Growth factors and amino acids typically activate mTORC1, leading to the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which promotes protein synthesis. Simultaneously, active mTORC1 phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagy. By inhibiting mTORC1, rapamycin lifts this suppression, allowing for the induction of autophagy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Neuroprotection Through Rapamycin-Induced Activation of Autophagy and PI3K/Akt1/mTOR/CREB Signaling Against Amyloid-β-Induced Oxidative Stress, Synaptic/Neurotransmission Dysfunction, and Neurodegeneration in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation of Rapamycin Solutions for Cell Culture

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1][2] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] Due to its critical role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis. This document provides a detailed protocol for the dissolution of rapamycin for use in cell culture applications.

Quantitative Data Summary

For reproducible and accurate experimental results, proper preparation of rapamycin solutions is critical. The following tables summarize the key quantitative data for dissolving and using rapamycin in cell culture.

Table 1: Solubility and Storage of Rapamycin

| Parameter | Value | Source |

| Molecular Weight | 914.17 g/mol | [2][3][4] |

| Recommended Solvents | DMSO, Ethanol | [3] |

| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |

| Solubility in Ethanol | ≥ 50 mg/mL | [3] |

| Storage of Powder | -20°C, desiccated, for up to 3 years | [1][3] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [1][3][5] |

Table 2: Recommended Concentrations for Cell Culture

| Application | Cell Line | Working Concentration | Incubation Time | Source |

| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [1] |

| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [1] |

| Cell Viability Assay | U87-MG, T98G | ~25 µM | 72 hours | [6] |

| General Cell Culture | Various | 10 nM - 100 nM | Varies | [3][7] |

| mTORC1 Inhibition | Various | Low nM range | Varies | [8] |

| mTORC2 Inhibition | Various | Low µM range | Varies | [8] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing rapamycin stock and working solutions for cell culture experiments.

Materials

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), 200 proof

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

Preparation of Rapamycin Stock Solution (10 mM in DMSO)

-

Calculate the required amount of rapamycin and DMSO. To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.14 mg of rapamycin.

-

Weigh the rapamycin powder. In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.

-

Dissolve in DMSO. Add the appropriate volume of DMSO to the rapamycin powder. For the example above, add 1 mL of DMSO.

-

Ensure complete dissolution. Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.

-

Aliquot and store. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

Preparation of Rapamycin Working Solution

-

Determine the final working concentration. Based on your experimental needs and cell line, decide on the final concentration of rapamycin to be used in your cell culture medium. (Refer to Table 2 for guidance).

-

Thaw a stock solution aliquot. Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and thaw it at room temperature.

-

Perform serial dilutions (if necessary). For very low working concentrations (in the nM range), it is recommended to perform an intermediate dilution of the stock solution in cell culture medium or a suitable sterile solvent to ensure accurate pipetting.

-

Dilute to the final working concentration. Directly add the appropriate volume of the rapamycin stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.

-

Mix thoroughly. Gently mix the medium containing rapamycin by swirling or inverting the tube/flask to ensure a homogenous solution before adding it to your cells.

-

Vehicle Control. It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the rapamycin. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing rapamycin solutions for cell culture experiments.

Caption: Workflow for preparing Rapamycin solutions.

mTOR Signaling Pathway

This diagram illustrates the simplified mTOR signaling pathway and the inhibitory action of rapamycin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 4. reagentsdirect.com [reagentsdirect.com]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rapamycin in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] Its role in the mTOR signaling pathway has made it a valuable tool in various research fields, including cancer, immunology, and aging.[1][2] The effectiveness of rapamycin in preclinical in vivo studies is highly dependent on the dosage, administration route, and formulation. These application notes provide detailed protocols and compiled data to guide researchers in designing and executing in vivo studies using rapamycin.

Data Presentation: Rapamycin Dosage and Administration

The following tables summarize rapamycin dosages and formulations used in various in vivo studies, categorized by research area and animal model.

Table 1: Rapamycin Dosage for Cancer Studies in Mice

| Mouse Strain | Tumor Model | Administration Route | Dosage | Vehicle/Formulation | Reference |

| A/J | Tobacco carcinogen-induced lung tumors | Intraperitoneal (i.p.) | 1.5 mg/kg/day (5 of 7 days) | Not specified | [3] |

| A/J | Tobacco carcinogen-induced lung tumors | Intraperitoneal (i.p.) | 1.5 mg/kg every other day | Not specified | [3] |

| C57BL/6 | EL4 T cell lymphoma | Intraperitoneal (i.p.) | 1-8 mg/kg | Not specified | [4] |

| p53-/- | Spontaneous tumors | Oral gavage | 0.5 mg/kg/day (5 days on, 9 days off) | Rapatar (nanoformulated micelles) | [5] |

| HER-2/neu transgenic | Mammary tumors | Intraperitoneal (i.p.) | 0.45 mg/kg (3 times a week, bi-weekly) | Not specified | [6] |

Table 2: Rapamycin Dosage for Anti-Aging and Longevity Studies in Mice

| Mouse Strain | Administration Route | Dosage | Vehicle/Formulation | Reference |

| Genetically heterogeneous | Dietary | 14 ppm (~2.24 mg/kg/day) | Encapsulated in food | [7] |

| Genetically heterogeneous | Dietary | Three-fold higher than 14 ppm | Encapsulated in food | [8] |

| C57BL/6 | Intraperitoneal (i.p.) | 8 mg/kg/day | Not specified | [7] |

| Not specified | Oral | 2, 4, 5, or 8 mg/kg/day | Not specified | [9] |

| Not specified | Intraperitoneal (i.p.) | 2 mg/kg/day | Not specified | [9] |

Table 3: Rapamycin Dosage for Immunosuppression and Other Studies in Rodents

| Animal Model | Study Type | Administration Route | Dosage | Vehicle/Formulation | Reference |

| Sprague-Dawley Rat | Toxicity study | Intraperitoneal (i.p.) | 1.5 mg/kg/day | Not specified | [10] |

| Wistar-Furth Rat | Tissue distribution | Intravenous (i.v.) infusion | 0.04-0.4 mg/kg/day | Not specified | [11] |

| Wistar-Furth Rat | Tissue distribution | Oral gavage | 0.4-1.6 mg/kg/day | Not specified | [11] |

| BALB/c Mouse | Immunosuppression | Intraperitoneal (i.p.) | 2 mg/kg every 48 hours | DMSO then PBS | |

| C57BL/6J Mouse | Muscle atrophy prevention | Intraperitoneal (i.p.) | 1 mg/kg/day | 2% carboxymethylcellulose | [12] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection

This protocol provides a common method for preparing rapamycin for intraperitoneal administration in mice.

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare a stock solution of rapamycin by dissolving it in DMSO. A common concentration is 10-50 mg/mL.[13][14] For example, dissolve 100 mg of rapamycin in 2 mL of 100% ethanol to make a 50 mg/mL stock.[14]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14][15]

-

On the day of injection, thaw an aliquot of the rapamycin stock solution.

-

Dilute the stock solution to the final desired concentration using a suitable vehicle. A common method is to dilute the DMSO stock in PBS. For example, a 1:100 (v/v) dilution can be used.

-

Alternatively, a vehicle consisting of 5% Tween 80 and 5% polyethylene glycol 400 (PEG 400) can be used.[15] Another option is a mixture of 10% PEG 400 and 10% Tween 80.[14]

-

The final injection volume for mice is typically 100-200 µL.

Protocol 2: Preparation of Rapamycin for Oral Gavage

This protocol describes the preparation of a rapamycin suspension for oral administration.

Materials:

-

Rapamycin powder

-

Vehicle solution (e.g., 0.5% methylcellulose or a suspension in 0.2% carboxymethyl cellulose and 0.25% polysorbate-80[13])

-

Sterile water

-

Mortar and pestle or homogenizer

-

Oral gavage needles

Procedure:

-

Weigh the required amount of rapamycin powder.

-

Prepare the vehicle solution. For example, to make a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.

-

A common formulation for oral administration is Rapatar, a nanoformulated micelle of rapamycin designed to increase water solubility and absorption.[5]

-

If preparing a simple suspension, triturate the rapamycin powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension.

-

Administer the suspension to the animal using an appropriately sized oral gavage needle. The volume will depend on the animal's weight and the desired dose.

Protocol 3: Preparation of Rapamycin for Intravenous (i.v.) Injection

Due to rapamycin's poor water solubility, preparation for intravenous injection requires specific formulations to ensure it remains in solution.

Materials:

-

Rapamycin powder

-

N,N-dimethylacetamide (DMA)

-

Polyethylene glycol 300 (PEG 300)

-

Polyoxyethylene sorbitan esters (e.g., Tween 80)

-

Sterile water for injection

Procedure:

-

Prepare a concentrate solution of rapamycin in N,N-dimethylacetamide at a concentration ranging from 5 mg/mL to 50 mg/mL.[16]

-

Prepare a diluent solution consisting of 1.0 to 8 weight percent of a polyoxyethylene sorbitan ester, 10 to 50 weight percent polyethylene glycol 300, and 40 to 90 volume percent water.[16]

-

For injection, combine 0.2 to 8 weight percent of the rapamycin concentrate with the diluent solution.[16]

-

The final concentration of rapamycin in the injectable solution should range from 0.1 mg/mL to 4.0 mg/mL.[16]

-

Filter the final solution through a 0.22 µm sterile filter before injection.

Mandatory Visualizations

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling and how it is inhibited by rapamycin.

Caption: Simplified mTOR signaling pathway and its inhibition by rapamycin.

Experimental Workflow for In Vivo Rapamycin Study

The following diagram outlines a typical workflow for conducting an in vivo study with rapamycin.

Caption: General workflow for an in vivo rapamycin experiment.

References

- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53â/â mice by delaying carcinogenesis | Aging [aging-us.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of sirolimus in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]

- 13. rapamycin.news [rapamycin.news]

- 14. Rapamycin Mice · Xin Chen Lab · UCSF [pharm.ucsf.edu]

- 15. Rapamycin injection [bio-protocol.org]

- 16. US5530006A - Rapamycin formulation for IV injection - Google Patents [patents.google.com]

Application Notes and Protocols: Rapamycin in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3] Rapamycin and its analogs (rapalogs) have demonstrated significant anti-tumor activity in numerous preclinical cancer models by inducing cell cycle arrest and promoting apoptosis and autophagy.[4][5] These application notes provide a comprehensive overview of the use of Rapamycin in cancer research, including its effects on various cancer models, detailed experimental protocols, and a summary of its impact on key signaling pathways.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Rapamycin exerts its anti-cancer effects primarily through the inhibition of mTOR Complex 1 (mTORC1). It does so by forming a complex with the immunophilin FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTORC1 activity. This disruption of mTORC1 signaling leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of S6K1 and activation of 4E-BP1 collectively suppress protein synthesis and cell growth.

Quantitative Data on Rapamycin's Efficacy

The sensitivity of cancer cells to Rapamycin varies significantly across different cancer types and even within the same tissue of origin. This differential sensitivity is reflected in the wide range of half-maximal inhibitory concentrations (IC50) observed in in vitro studies.

In Vitro Efficacy of Rapamycin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | 20 nM | [6] |

| MDA-MB-231 | Breast Cancer | 10 µM - 20 µM | [6] |

| T98G | Glioblastoma | 2 nM | [7] |

| U87-MG | Glioblastoma | 1 µM | [7] |

| U373-MG | Glioblastoma | >25 µM | [7] |

| Ca9-22 | Oral Cancer | ~15 µM | [5] |

| J82 | Urothelial Carcinoma | Significant inhibition at 1 nM | [6] |

| T24 | Urothelial Carcinoma | Significant inhibition at 1 nM | [6] |

| RT4 | Urothelial Carcinoma | Significant inhibition at 1 nM | [6] |

| UMUC3 | Urothelial Carcinoma | Significant inhibition at 10 nM | [6] |

| UNESP-CM60 | Canine Mammary Primary Tumor | 9 µM | [8] |

| UNESP-MM4 | Canine Mammary Metastasis | 6 µM | [8] |

| UNESP-CM1 | Canine Mammary Primary Tumor | 10 µM | [8] |

| UNESP-MM1 | Canine Mammary Metastasis | 4 µM | [8] |

In Vivo Efficacy of Rapamycin in Xenograft Models

| Cancer Model | Animal Model | Rapamycin Treatment | Tumor Growth Inhibition | Reference |

| Rhabdomyosarcoma | Xenograft Mouse Model | Parenteral administration | >95% inhibition | [9] |

| Non-Small Cell Lung Cancer (KLN-205) | Syngeneic DBA/2 Mice | Not specified | Tumor volume reduced from 1290 ± 173 mm³ to 246 ± 80 mm³ | [10] |

| T-Cell Lymphoma (MBL2, HH, Hut78) | Syngeneic or NSG Mice | Not specified | Marked suppression of tumor growth | |

| Anal Cancer (K14E6/E7 transgenic) | DMBA-treated Mice | Not specified | ~3-fold decrease in tumor growth rate | [11] |

| Anal Cancer (Human Xenograft) | Immunodeficient Mice | 4.17 mg/kg/day (slow-release pellets) | Significantly lower tumor growth rates | [11] |

Experimental Protocols

A generalized workflow for evaluating the anti-cancer effects of Rapamycin in a preclinical setting is depicted below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of Rapamycin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Rapamycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Rapamycin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin concentration) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-